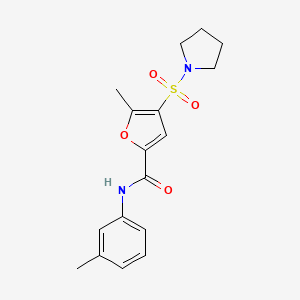

5-methyl-4-(pyrrolidin-1-ylsulfonyl)-N-(m-tolyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-methyl-N-(3-methylphenyl)-4-pyrrolidin-1-ylsulfonylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-12-6-5-7-14(10-12)18-17(20)15-11-16(13(2)23-15)24(21,22)19-8-3-4-9-19/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSBWAQYLAAFBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC(=C(O2)C)S(=O)(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Methyl-4-(pyrrolidin-1-ylsulfonyl)-N-(m-tolyl)furan-2-carboxamide is a synthetic compound that has gained attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a carboxamide group, a pyrrolidine moiety linked via a sulfonyl group, and an m-tolyl group. The molecular formula is , and its molecular weight is approximately 318.38 g/mol.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antitumor Activity : Many derivatives of furan and pyrrolidine are known for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

- Anti-inflammatory Effects : Compounds with sulfonamide groups often demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Antimicrobial Properties : The presence of the furan and pyrrolidine rings can enhance antimicrobial activity against various pathogens.

Biological Activity Data

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antitumor | Inhibition of BRAF(V600E) and Aurora-A kinase | |

| Anti-inflammatory | Inhibition of nitric oxide production | |

| Antimicrobial | Disruption of cell membrane integrity |

Case Studies

- Antitumor Efficacy : A study evaluated the compound's effect on glioma cells, demonstrating significant inhibition of cell viability through multiple pathways, including apoptosis induction. The compound's effectiveness was attributed to its ability to interfere with AMPK signaling pathways, leading to cell cycle arrest at G2/M phase .

- Anti-inflammatory Activity : In vitro assays showed that derivatives similar to this compound significantly reduced the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation . This suggests potential therapeutic applications in inflammatory diseases.

- Antimicrobial Properties : Research on related pyrazole derivatives indicated strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved the disruption of bacterial cell membranes, leading to cell lysis . Similar mechanisms are expected for the target compound.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 5-methyl-4-(pyrrolidin-1-ylsulfonyl)-N-(m-tolyl)furan-2-carboxamide exhibit significant anticancer properties. For instance, related sulfonamide derivatives have shown cytotoxic effects against various human cancer cell lines, including colon, breast, and cervical cancers. These compounds often trigger apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .

Case Study:

A study synthesized new sulfonamide derivatives and evaluated their anticancer activity against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The results demonstrated that certain derivatives exhibited strong cytotoxic effects, suggesting that modifications to the sulfonamide structure could enhance their anticancer efficacy .

Neurological Applications

Compounds containing pyrrolidine and sulfonamide moieties have been explored for their neuroprotective effects. The ability to cross the blood-brain barrier makes such compounds suitable for treating neurological disorders.

Case Study:

Research on similar pyrrolidine-based compounds has shown potential in treating cognitive disorders by acting as selective phosphodiesterase inhibitors. These compounds can enhance cognitive function by modulating neurotransmitter levels in the brain .

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Anticancer | Sulfonamide derivatives | Cytotoxicity against cancer cell lines |

| Neuroprotective | Pyrrolidine-based inhibitors | Cognitive enhancement |

| Enzyme Inhibition | Various sulfonamides | Reduced tumor growth |

Q & A

Basic: What synthetic methodologies are effective for preparing 5-methyl-4-(pyrrolidin-1-ylsulfonyl)-N-(m-tolyl)furan-2-carboxamide?

Answer:

The synthesis of this compound involves multi-step reactions, typically starting with functionalization of the furan ring. Key steps include:

- Sulfonylation : Introducing the pyrrolidin-1-ylsulfonyl group via reaction of 4-chlorosulfonyl-furan intermediates with pyrrolidine under anhydrous conditions .

- Carboxamide Formation : Coupling the furan-2-carboxylic acid derivative with m-toluidine using coupling agents like EDCI/HOBt in dichloromethane .

- Optimization : Reaction monitoring via TLC and HPLC ensures intermediate purity. Final purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

- NMR Spectroscopy : - and -NMR confirm substituent positions and stereochemistry. Aromatic protons (m-tolyl group) typically resonate at δ 6.8–7.2 ppm, while pyrrolidine protons appear as multiplet signals near δ 2.5–3.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for : 385.1194) .

- X-Ray Crystallography : Resolves crystal packing and confirms spatial arrangement of the sulfonyl and carboxamide groups (if crystalline) .

Advanced: How can contradictory bioactivity data for sulfonamide-containing carboxamides be systematically addressed?

Answer:

Discrepancies often arise from assay conditions or target selectivity. Mitigation strategies include:

- Dose-Response Curves : Establish EC/IC values across multiple replicates to validate potency .

- Off-Target Screening : Use kinase or protease panels to identify non-specific interactions .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to primary targets (e.g., enzymes with sulfonamide-binding pockets) .

Advanced: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Answer:

- Salt Formation : React with hydrochloric acid to improve aqueous solubility via protonation of the pyrrolidine nitrogen .

- Prodrug Design : Esterify the carboxamide group (e.g., methyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve pharmacokinetic profiles .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide intermediates .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can structure-activity relationships (SAR) guide the modification of this compound for enhanced efficacy?

Answer:

- Pyrrolidine Substitution : Replace pyrrolidine with piperidine to evaluate steric effects on sulfonamide-target interactions .

- m-Tolyl Modifications : Introduce electron-withdrawing groups (e.g., -CF) to the phenyl ring to modulate electronic properties and binding affinity .

- Furan Ring Functionalization : Incorporate halogens (e.g., -Cl) at the 5-position to assess impact on metabolic stability .

Basic: What in vitro assays are suitable for initial biological screening of this compound?

Answer:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anti-Inflammatory Testing : Measure inhibition of COX-2 enzyme activity using ELISA kits .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish safety margins .

Advanced: How do solvent polarity and temperature influence the compound’s stability during storage?

Answer:

- Degradation Pathways : Hydrolysis of the sulfonamide group in aqueous media (pH < 5 or > 9) accelerates decomposition .

- Optimal Storage : Store lyophilized powder at -20°C in amber vials under argon to prevent oxidation .

- Stability Testing : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .

Advanced: What computational tools predict metabolic pathways and potential toxicity?

Answer:

- ADMET Prediction : Software like SwissADME forecasts hepatic metabolism (e.g., CYP3A4-mediated oxidation) .

- Toxicity Profiling : Tools like ProTox-II assess hepatotoxicity and mutagenicity risks based on structural alerts (e.g., sulfonamide-related idiosyncratic reactions) .

Basic: How can researchers validate the compound’s interaction with a hypothesized protein target?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.